1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447287
InChI: InChI=1S/C11H22N2O2/c1-10(15)13-5-3-4-11(9-13)8-12(2)6-7-14/h11,14H,3-9H2,1-2H3
SMILES: CC(=O)N1CCCC(C1)CN(C)CCO
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13447287

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[3-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-10(15)13-5-3-4-11(9-13)8-12(2)6-7-14/h11,14H,3-9H2,1-2H3
Standard InChI Key UPHGGGVDZBFAJD-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC(C1)CN(C)CCO
Canonical SMILES CC(=O)N1CCCC(C1)CN(C)CCO

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 1-[3-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone, reflects its intricate structure. The piperidine ring (a six-membered amine heterocycle) is substituted at the 3-position with a methyl-amino-ethyl-hydroxy group, while the 1-position hosts an ethanone moiety. Key structural features include:

PropertyValue
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight214.30 g/mol
SMILESCC(=O)N1CCCC(C1)CN(C)CCO
InChIKeyUPHGGGVDZBFAJD-UHFFFAOYSA-N

The hydroxyethyl group introduces polarity, enhancing water solubility, while the methyl and ethanone groups contribute to lipophilicity, influencing membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone typically involves:

  • Piperidine Functionalization: Alkylation of piperidine at the 3-position using chloromethyl methylamine.

  • Hydroxyethylation: Reaction with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl group.

  • Ethanone Installation: Acetylation via Friedel-Crafts acylation or nucleophilic substitution.

A representative reaction sequence is:

Piperidine+ClCH2N(CH3)C2H4OHBaseIntermediateAcetyl ChlorideProduct[2]\text{Piperidine} + \text{ClCH}_2\text{N(CH}_3\text{)C}_2\text{H}_4\text{OH} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Acetyl Chloride}} \text{Product}[2]

Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanoneC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}228.33Ethyl vs. methyl group on amine
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone C9H18N2O2\text{C}_{9}\text{H}_{18}\text{N}_{2}\text{O}_{2}186.25Absence of methyl group on amine

The ethyl substitution in increases molecular weight by 14.08 g/mol, potentially enhancing lipophilicity and receptor binding duration. Conversely, the absence of a methyl group in reduces steric hindrance, possibly improving enzyme affinity .

Future Research Directions

Pharmacokinetic Studies

  • Absorption/Distribution: Evaluate oral bioavailability and tissue distribution using radiolabeled compounds.

  • Metabolism: Identify cytochrome P450 isoforms involved in oxidative metabolism.

Toxicity Profiling

  • Acute Toxicity: Determine LD₅₀ in murine models.

  • Genotoxicity: Assess mutagenicity via Ames test.

Clinical Applications

  • Neurodegenerative Diseases: Test AChE inhibition efficacy in transgenic Alzheimer’s models.

  • Oncology: Screen for antiproliferative effects on cancer cell lines.

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